molecular formula C14H29N6O10P3 B13437721 Adefovir Diphosphate Triethylamine Salt

Adefovir Diphosphate Triethylamine Salt

Cat. No.: B13437721
M. Wt: 534.34 g/mol
InChI Key: CMMZUURGSBCDLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adefovir Diphosphate Triethylamine Salt involves several steps, starting from commercially available starting materials. One of the key steps is the alkylation of adenine using a novel tetrabutylammonium salt, which facilitates the reaction in solvents other than dimethylformamide (DMF) . The reaction conditions are optimized to achieve high yields and conversions, often using magnesium tert-butoxide as a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions conducted under controlled conditions to ensure consistency and purity. The use of iodide reagents has been shown to afford higher yields and allows for reactions to be conducted up to 10 grams in scale under milder conditions .

Chemical Reactions Analysis

Types of Reactions: Adefovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the phosphorylation of adefovir to form adefovir diphosphate, which is the active metabolite .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include magnesium tert-butoxide, DMF, and iodide reagents . The reactions are typically conducted under controlled conditions to ensure high yields and purity.

Major Products Formed: The major product formed from the reactions involving this compound is adefovir diphosphate, which is the active form that inhibits viral replication by terminating DNA synthesis .

Properties

Molecular Formula

C14H29N6O10P3

Molecular Weight

534.34 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3

InChI Key

CMMZUURGSBCDLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N

Origin of Product

United States

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